molecular formula C21H11ClN2O5 B435902 2-(2-Benzoyl-4-chlorophenyl)-4-nitroisoindole-1,3-dione CAS No. 313260-32-1

2-(2-Benzoyl-4-chlorophenyl)-4-nitroisoindole-1,3-dione

Cat. No.: B435902
CAS No.: 313260-32-1
M. Wt: 406.8g/mol
InChI Key: FLZVAFSDJGYGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a nitro group attached to an isoindole dione core. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoyl-4-chlorophenyl)-4-nitroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Chloride Intermediate: The reaction begins with the chlorination of benzoyl chloride using thionyl chloride or phosphorus pentachloride.

    Nitration: The chlorinated benzoyl compound is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Cyclization: The nitrated intermediate undergoes cyclization in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the isoindole dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Benzoyl-4-chlorophenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and chlorophenyl groups may also contribute to its activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 2-Benzoyl-4-methylphenyl benzoate

Uniqueness

2-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

313260-32-1

Molecular Formula

C21H11ClN2O5

Molecular Weight

406.8g/mol

IUPAC Name

2-(2-benzoyl-4-chlorophenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C21H11ClN2O5/c22-13-9-10-16(15(11-13)19(25)12-5-2-1-3-6-12)23-20(26)14-7-4-8-17(24(28)29)18(14)21(23)27/h1-11H

InChI Key

FLZVAFSDJGYGMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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